

Physicochemical Properties of N-Isopropylaniline

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Compound of Interest

Compound Name: *N*-Isopropylaniline

Cat. No.: B128925

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N-Isopropylaniline (CAS No. 768-52-5) is an organic compound with the formula $C_9H_{13}N$.^[1] It presents as a clear, yellowish to brown liquid with a sweet, aromatic odor.^{[1][2][3]} Understanding its solubility and acid-base properties is fundamental to its application and handling.

Data Presentation: Solubility and pKa

The following table summarizes the reported quantitative data for the solubility and pKa of **N-isopropylaniline**.

Property	Value	Conditions	Source(s)
Water Solubility	< 0.1 mg/mL	70°F (21.1°C)	^{[1][4]}
< 0.01 g/100 mL	21°C	^{[2][5][6]}	
Insoluble	General	^{[4][5][7]}	
Solvent Solubility	Soluble	General	Alcohol, Ether, Acetone, Benzene ^[1]
Slightly Soluble	General	Chloroform, Methanol ^{[5][6]}	
pKa	5.3	Not Specified	^{[1][2]}
5.77	25°C	^{[2][5][6][8]}	

A pKa value of approximately 5.3 to 5.77 indicates that **N-isopropylaniline** is a weak base.^[1]^[2]^[5]^[6]^[8] In aqueous environments, it will partially exist in its protonated form, a property that can influence its interaction with biological membranes and its environmental fate.^[1]^[2]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of solubility and pKa for an amine compound like **N-isopropylaniline**.

Protocol 1: Determination of Aqueous Solubility

This protocol describes a common method for determining the solubility of a sparingly soluble liquid like **N-isopropylaniline** in water.

Objective: To quantify the concentration of **N-isopropylaniline** in a saturated aqueous solution.

Materials:

- **N-Isopropylaniline**
- Distilled or deionized water
- Thermostatically controlled shaker or incubator
- Centrifuge and centrifuge tubes
- Volumetric flasks and pipettes
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis Spectrophotometer.
- Syringe filters (0.45 µm)

Procedure:

- **Equilibration:** Add an excess amount of **N-isopropylaniline** to a known volume of distilled water in a sealed container. This ensures that a saturated solution is formed.

- **Agitation:** Place the container in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the solution to stand undisturbed to let the undissolved **N-isopropylaniline** settle. For a more complete separation, transfer an aliquot of the mixture to a centrifuge tube and centrifuge at high speed.
- **Sample Preparation:** Carefully withdraw a known volume of the clear, supernatant (the saturated aqueous solution) using a pipette. Filter the aliquot through a 0.45 µm syringe filter to remove any remaining undissolved microdroplets or solid impurities.
- **Quantification:**
 - **Using HPLC:** Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC. Inject the diluted sample into the HPLC system. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of **N-isopropylaniline**.
 - **Using UV-Vis Spectrophotometry:** If **N-isopropylaniline** has a distinct UV absorbance peak, the concentration can be determined by measuring the absorbance of the filtered sample at the wavelength of maximum absorbance (λ_{max}). The concentration is calculated using the Beer-Lambert law and a previously established calibration curve.
- **Data Reporting:** Express the solubility in units such as mg/mL or g/100 mL at the specified temperature.

Protocol 2: Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the dissociation constant (pKa) of weak acids and bases.^{[9][10]}

Objective: To determine the pKa of **N-isopropylaniline** by monitoring pH changes during titration with a strong acid.

Materials:

- **N-Isopropylaniline**

- Standardized solution of a strong acid (e.g., 0.1 M Hydrochloric Acid, HCl)
- Deionized water (or a solvent in which the amine is soluble, like an ethanol-water mixture)
- Calibrated pH meter with an electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker

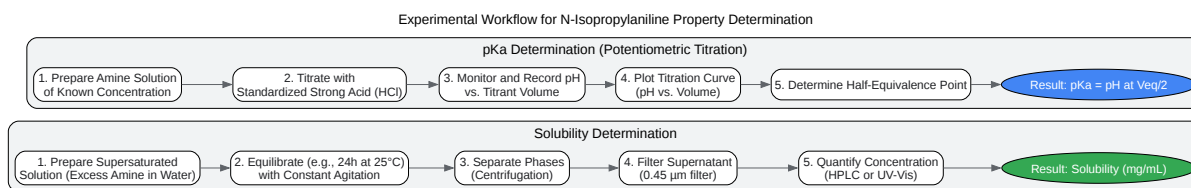
Procedure:

- **Sample Preparation:** Accurately weigh a specific amount of **N-isopropylaniline** and dissolve it in a known volume of deionized water in a beaker. If solubility is an issue, a co-solvent like ethanol can be used. Place a magnetic stir bar in the beaker.^[10]
- **Titration Setup:** Place the beaker on a magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar. Position the burette filled with the standardized HCl solution over the beaker.
- **Initial Measurement:** Record the initial pH of the **N-isopropylaniline** solution before adding any titrant.
- **Titration:** Begin adding the HCl solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration well past the equivalence point.
- **Data Analysis:**
 - Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.^[10]
 - The equivalence point is the point of steepest inflection on the curve. This can be determined visually or by calculating the first or second derivative of the curve.

- The pKa is the pH at the half-equivalence point. At this point, the concentrations of the protonated form (N-isopropylanilinium ion) and the neutral **N-isopropylaniline** are equal. [10]
- Mathematically: $pK_a = pH \text{ at } (\text{Volume of titrant at equivalence point} / 2)$.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocols for determining the solubility and pKa of **N-isopropylaniline**.



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